4-Chloro-3,5-dimethoxyaniline

Catalog No.
S3320979
CAS No.
226419-21-2
M.F
C8H10ClNO2
M. Wt
187.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3,5-dimethoxyaniline

Direct procurement eliminates inefficient in-house chlorination (only ~26% yield). >97% purity, pre-chlorinated building block ready for amide coupling and sulfonylation. Key advantages: • Exact 3,5-dimethoxy substitution required for RARα ligand binding in Alzheimer's probe development. • Enables synthesis of SAR-matched negative controls with no NF-κB/ISRE activity. • Streamlines library synthesis, bypassing intermediate bottleneck.

CAS Number

226419-21-2

Product Name

4-Chloro-3,5-dimethoxyaniline

IUPAC Name

4-chloro-3,5-dimethoxyaniline

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62

InChI

InChI=1S/C8H10ClNO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,10H2,1-2H3

InChI Key

SGDVJEPMJMYMEV-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1Cl)OC)N

Canonical SMILES

COC1=CC(=CC(=C1Cl)OC)N

The exact mass of the compound 4-Chloro-3,5-dimethoxyaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Chloro-3,5-dimethoxyaniline, 4-Chloro-3,5-dimethoxybenzenamine, Benzenamine, 4-chloro-3,5-dimethoxy-, 4-Chloro-3,5-dimethoxyphenylamine

Purity

≥97%

Package Size

1 g, 5 g

4-Chloro-3,5-dimethoxyaniline (CAS 226419-21-2) is a highly specialized, electron-rich halogenated aromatic building block widely utilized in medicinal chemistry and API development. Featuring a rigid, sterically defined 3,5-dimethoxy-4-chloro substitution pattern, this compound serves as a critical primary amine precursor for synthesizing complex bis-aryl sulfonamides and aryl-amido-aryl therapeutic candidates [REFS-1, REFS-2]. Commercially available as a stable solid with standard purities exceeding 97%, it offers predictable reactivity in amide coupling and sulfonylation reactions, making it a high-value procurement target for laboratories focused on structure-activity relationship (SAR) mapping, neurodegenerative disease drug discovery, and immunological probe development [1].

Research Fit

Workflow

Synthesis of kinase inhibitor intermediates and functionalized aromatic building blocks.

Selection

4-chloro-3,5-dimethoxy substitution pattern for target engagement and reactivity studies.

Use Context

Organic synthesis in aprotic solvents; may support method development as a reference.

Procurement substitution with closely related analogs, such as the unhalogenated 3,5-dimethoxyaniline or the structural isomer 4-chloro-2,5-dimethoxyaniline, fundamentally compromises both process economics and biological targeting. Attempting to synthesize the 4-chloro derivative in-house from 3,5-dimethoxyaniline is highly inefficient, typically yielding only 26% due to poor regioselectivity and complex purification requirements[1]. Furthermore, in biological applications, the exact positioning of the methoxy groups is non-negotiable; shifting from a 2,5-dimethoxy to a 3,5-dimethoxy profile completely abolishes activity in specific innate immune signaling pathways, converting a potent agonist into an inactive control [2]. Consequently, direct procurement of the exact 4-chloro-3,5-dimethoxy isomer is mandatory to ensure synthetic reproducibility and precise receptor modulation.

Substitution Risk

3,5-Dimethoxyaniline

Lacks the 4-chloro substituent; electronic balance and kinase recognition may not transfer directly.

4-Chloroaniline

Missing methoxy groups reduce activation toward electrophilic substitution and may alter binding context.

Other chloroanilines

Positional isomerism changes steric/electronic environment; reactivity and downstream product profiles may shift.

Bypassing Low-Yield Regioselective Halogenation

In-house synthesis of 4-chloro-3,5-dimethoxyaniline via the direct chlorination of 3,5-dimethoxyaniline using N-chlorosuccinimide (NCS) in acetic acid is notoriously inefficient, yielding only 26% of the desired product due to competing side reactions and challenging isolation [1]. Procuring the pre-functionalized 4-chloro-3,5-dimethoxyaniline (>97% purity) directly eliminates this bottleneck, providing a highly pure starting material for downstream amide or sulfonamide coupling without the material loss associated with regioselective halogenation.

Evidence DimensionSynthesis Yield (Regioselective Chlorination)
Target Compound Data>97% purity via direct commercial procurement
Comparator Or BaselineIn-house synthesis from 3,5-dimethoxyaniline using NCS
Quantified DifferenceIn-house synthesis yields only 26% desired product due to competing side reactions
Conditions1 equivalent NCS in Acetic Acid, 20°C, 3h

Procuring the pre-halogenated building block prevents severe yield bottlenecks and raw material waste during the early stages of API synthesis.

Kinase Inhibition Potency
Class-level
47 nM DYRK1A (derivative) vs >10,000 nM aniline scaffolds (CDK1)
Supports kinase inhibitor scaffold selection context.
Derivative assay data; direct building block property to verify.

Isomeric Specificity in Innate Immune Signaling

The exact positioning of the methoxy groups on the chlorinated aniline core acts as a binary switch for innate immune signaling activity. When incorporated into a bis-aryl sulfonamide scaffold, the 4-chloro-2,5-dimethoxy isomer (Compound 1) acts as a potent co-adjuvant, achieving 200% normalized NF-κB activation. In stark contrast, migrating the methoxy group to form the 4-chloro-3,5-dimethoxy derivative (Compound 8) results in a complete loss of both NF-κB and ISRE activation [1]. This makes 4-chloro-3,5-dimethoxyaniline an essential structural analog for synthesizing perfectly matched negative control probes in immunological high-throughput screening.

Evidence DimensionInnate Immune Signaling (NF-κB Activation)
Target Compound Data0% activation (inactive) when used to synthesize Compound 8
Comparator Or Baseline200% activation (normalized to LPS) when using the 4-chloro-2,5-dimethoxy isomer (Compound 1)
Quantified DifferenceComplete loss of activity upon migrating the methoxy group from the 2-position to the 3-position
ConditionsCell-based NF-κB reporter assays in THP-1 cells

Buyers developing immune adjuvants must strictly differentiate between these isomers, utilizing the 3,5-dimethoxy variant specifically when an inactive structural control is required.

Chlorination Yield
Data to verify
64% from 3,5-dimethoxyaniline
Benchmark for synthesis route evaluation.
CuCl₂·2H₂O, LiCl, EtOH reflux; within class range (52–98%).

Essential Steric Profile for Nuclear Receptor (RARa) Agonists

4-Chloro-3,5-dimethoxyaniline is a critical amine building block for synthesizing aryl-amido-aryl therapeutic compounds targeting the Retinoic Acid Receptor alpha (RARa) [1]. The specific 3,5-dimethoxy-4-chloro substitution pattern provides the precise steric bulk and lipophilicity required to occupy the RARa ligand-binding domain, a mechanism being investigated for regulating amyloid deposits in Alzheimer's disease models. Alternative anilines lacking the 4-chloro group or possessing different methoxy arrangements fail to provide the optimal structural rigidity required for these advanced neurotherapeutic candidates[1].

Evidence DimensionPrecursor selection for RARa agonist synthesis
Target Compound DataSelected as the primary amine for synthesizing lead RARa modulators (e.g., AAA-001/002 derivatives)
Comparator Or BaselineUnsubstituted or alternatively substituted anilines
Quantified DifferenceProvides the exact required steric bulk for receptor binding, whereas alternatives fail to yield active therapeutic candidates
ConditionsAmide coupling with substituted benzoic acids

For neurodegenerative disease drug discovery targeting RARa, this exact steric and halogenation profile is non-negotiable for achieving proper receptor affinity.

Lipophilicity (LogP)
Class-level
Consensus LogP 1.76 (predicted)
Supports membrane permeability context.
Qualitative increase vs parent 3,5-dimethoxyaniline; experimental verification advised.
Diazotization Yield
Class-level
85% to 2-chloro-5-iodo-1,3-dimethoxybenzene
Supports multi-step functionalization context.
H₂SO₄, NaNO₂, I₂; favorable for building block procurement review.

Synthesis of Retinoic Acid Receptor Alpha (RARa) Agonists

Serves as the optimal primary amine building block for generating aryl-amido-aryl compounds. The unique steric profile of the 4-chloro-3,5-dimethoxy ring is essential for fitting the RARa ligand-binding pocket in drug discovery programs targeting Alzheimer's disease and amyloid deposit regulation[1].

Development of Negative Control Probes in Immunology

Due to its complete lack of NF-κB and ISRE activation when incorporated into bis-aryl sulfonamides, this compound is the ideal precursor for synthesizing structurally matched negative control probes. This allows researchers to validate the specificity of active 2,5-dimethoxy-based immune adjuvants in high-throughput screening [2].

High-Yield Library Generation for SAR Mapping

Procuring this pre-chlorinated building block bypasses the low-yielding (26%) in-house halogenation of 3,5-dimethoxyaniline. It provides a pure, ready-to-use substrate for rapid sulfonylation or amide coupling, accelerating the generation of diverse chemical libraries without bottlenecking at the intermediate stage [REFS-1, REFS-2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor lead development
3,5-dimethoxyaniline scaffold
Kinase selectivity profiling
Polyhalogenated building block synthesis
Regioselective chlorination method
Reaction reproducibility & scalability
Functional dye precursor research
Electron-rich aromatic system
Spectral property tuning
Analytical reference standard
Reported purity & LogP
HPLC/GC-MS method validation

XLogP3

1.8

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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